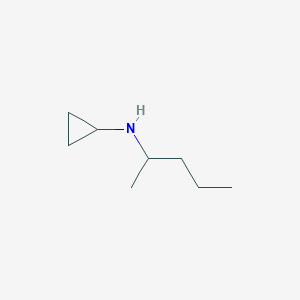

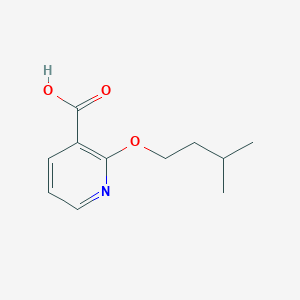

![molecular formula C31H30N2 B1369442 2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane CAS No. 913814-37-6](/img/structure/B1369442.png)

2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane

Descripción general

Descripción

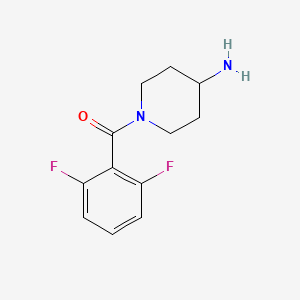

“2,6-Dibenzhydryl-2,6-diazaspiro[3.3]heptane” is a chemical compound with the molecular formula C31H30N2 . It is a structural surrogate of piperazine .

Synthesis Analysis

A concise and scalable synthesis of a 2,6-diazaspiro[3.3]heptane building block has been reported . The synthesis of 1-substituted 2,6-diazaspiro[3.3]heptane has also been described, which affords excellent yields (up to 89%) and high diastereomeric ratios (dr up to 98:2) and delivers differentially protected amines within the products .

Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 68 bonds, including 38 non-H bonds, 24 multiple bonds, 6 rotatable bonds, 24 aromatic bonds, 2 four-membered rings, 4 six-membered rings, 2 tertiary amines (aliphatic), and 2 Azetidines .

Chemical Reactions Analysis

The usefulness of this structural surrogate of piperazine is shown in arene amination reactions yielding a variety of N-Boc- N’-aryl-2,6-diazaspiro[3.3]heptanes .

Physical and Chemical Properties Analysis

The average mass of “this compound” is 430.583 Da and the monoisotopic mass is 430.240906 Da .

Aplicaciones Científicas De Investigación

Synthesis and Catalytic Applications

Synthesis of 2,6-Diazaspiro[3.3]heptanes : Burkhard and Carreira (2008) reported a concise and scalable synthesis method for 2,6-diazaspiro[3.3]heptane, showcasing its utility in arene amination reactions to yield a variety of N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes. This work highlights the compound's versatility as a structural surrogate of piperazine in synthesis processes (Burkhard & Carreira, 2008).

Novel Synthesis Routes : Hamza et al. (2007) described a practical route to synthesize 2,6-diazaspiro[3.3]heptanes through reductive amination of a readily available aldehyde with primary amines or anilines. This synthesis approach is suitable for both library and large-scale production, demonstrating the adaptability of the compound in various synthetic contexts (Hamza et al., 2007).

Chemical Properties and Applications

- Axial Chirality and Conformational Rigidity : A study by Naruse and Kugiya (2013) focused on designing a new axially chiral diphosphine with conformational rigidity. They explored 2,6-diphosphaspiro[3.3]heptane, a molecule with axial asymmetry due to puckering of the phosphetane ring systems. Its nitrogen congener, 2,6-diazaspiro[3.3]heptane, was referenced for comparison, emphasizing the unique structural properties of these compounds and their potential applications in stereochemistry (Naruse & Kugiya, 2013).

Structural and Ligand Studies

- Structural Studies of Spirocyclic Compounds : Research by Petrukhina et al. (2005) involved the preparation and characterization of various chalcogen-containing spirocycles, including 2,6-dithiaspiro[3.3]heptane and 2,6-diselenaspiro[3.3]heptane. These studies contribute to understanding the structural aspects of spirocyclic compounds related to 2,6-diazaspiro[3.3]heptane, underlining their potential as ligands in coordination chemistry (Petrukhina et al., 2005).

Propiedades

IUPAC Name |

2,6-dibenzhydryl-2,6-diazaspiro[3.3]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30N2/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)32-21-31(22-32)23-33(24-31)30(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVDPYLKLAKPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)CN(C2)C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30582107 | |

| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913814-37-6 | |

| Record name | 2,6-Bis(diphenylmethyl)-2,6-diazaspiro[3.3]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30582107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

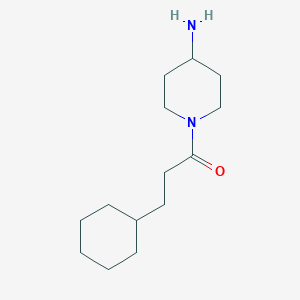

![2-[(5-Chloro-2-fluorophenyl)formamido]propanoic acid](/img/structure/B1369372.png)

![1-[3-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B1369386.png)